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Abstract

Paltimatrectinib (formerly PBI-200) is an orally bioavailable, third-generation, central nervous
system (CNS)-penetrant pan-Tropomyosin Receptor Kinase (TRK) inhibitor designed to target
oncogenic neurotrophic tyrosine receptor kinase (NTRK) gene fusions. These fusions are the
primary driver in a variety of adult and pediatric solid tumors. Paltimatrectinib has
demonstrated potent and selective inhibition of TRKA, TRKB, and TRKC kinases. This
technical guide provides a comprehensive overview of the preclinical pharmacokinetics and
pharmacodynamics of Paltimatrectinib, its mechanism of action, and the available clinical trial
information. Due to the termination of its main clinical trial before proceeding to Phase 2,
detailed human pharmacokinetic and pharmacodynamic data are limited in the public domain.
This document, therefore, focuses on the preclinical data that formed the basis of its clinical
development.

Introduction

Tropomyosin Receptor Kinases (TRKSs) are a family of receptor tyrosine kinases that play a
crucial role in neuronal development and function. The discovery of oncogenic fusions involving
the genes that encode for these receptors (NTRK1, NTRK2, and NTRK3) has led to the
development of targeted therapies that have shown significant efficacy in patients with NTRK
fusion-positive cancers. Paltimatrectinib was developed as a next-generation TRK inhibitor
with high potency, selectivity, and the ability to cross the blood-brain barrier to treat primary and
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metastatic brain tumors.[1][2][3][4] The FDA has granted orphan drug designation to
Paltimatrectinib for the treatment of NTRK fusion-positive solid tumors.[1][2][3][4]

Mechanism of Action

Paltimatrectinib is a potent inhibitor of TRKA, TRKB, and TRKC. In cancers driven by NTRK
gene fusions, the resulting chimeric proteins are constitutively active, leading to uncontrolled
activation of downstream signaling pathways that promote cell proliferation, survival, and
metastasis. Paltimatrectinib binds to the ATP-binding pocket of the TRK kinase domain,
preventing phosphorylation and subsequent activation of downstream signaling cascades.

Signaling Pathway

The binding of neurotrophins (like Nerve Growth Factor, Brain-Derived Neurotrophic Factor,
and Neurotrophin-3) to their respective TRK receptors leads to receptor dimerization and
autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This
phosphorylation creates docking sites for various adaptor proteins, leading to the activation of
several key downstream signaling pathways, including:

 RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily involved in cell proliferation and
differentiation.

o PIBK/AKT/mTOR Pathway: Crucial for cell survival, growth, and metabolism.

o PLCy Pathway: Which leads to the activation of PKC and calcium signaling, influencing cell
motility and gene expression.

Paltimatrectinib's inhibition of TRK phosphorylation effectively blocks these downstream
pathways, leading to cell cycle arrest and apoptosis in NTRK fusion-positive cancer cells.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://delta.larvol.com/Products/?ProductId=c8a6b738-0999-40da-8dab-e7eef63c0e50
https://www.onclive.com/view/fda-grants-orphan-drug-designation-to-pbi-200-for-ntrk-fusion-positive-solid-tumors
https://www.targetedonc.com/view/fda-grants-odd-to-pbi-200-in-ntrk-fusion-positive-solid-tumors
https://www.navlindaily.com/article/12688/pyramid-s-pbi-200-granted-orphan-status-in-ntrk-fusion-positive-solid-tumors
https://www.benchchem.com/product/b15144274?utm_src=pdf-body
https://delta.larvol.com/Products/?ProductId=c8a6b738-0999-40da-8dab-e7eef63c0e50
https://www.onclive.com/view/fda-grants-orphan-drug-designation-to-pbi-200-for-ntrk-fusion-positive-solid-tumors
https://www.targetedonc.com/view/fda-grants-odd-to-pbi-200-in-ntrk-fusion-positive-solid-tumors
https://www.navlindaily.com/article/12688/pyramid-s-pbi-200-granted-orphan-status-in-ntrk-fusion-positive-solid-tumors
https://www.benchchem.com/product/b15144274?utm_src=pdf-body
https://www.benchchem.com/product/b15144274?utm_src=pdf-body
https://www.benchchem.com/product/b15144274?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15144274?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Extracellular Space

Neurotrophin Paltimatrectinib

1
|
BinLing &1: Dimerization Inhibition

Cell M ernbra:ne

TRK Receptor

Activation A ctivation Activation

Intradellulaf Space

IP3_DAG

Ch2+ Release

Protein Synthesis

Transcription Factors

Proliferation_Differentiation

Click to download full resolution via product page

Caption: Paltimatrectinib inhibits TRK receptor signaling pathways.
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Pharmacokinetics (Preclinical Data)

Detailed human pharmacokinetic data for Paltimatrectinib is not publicly available. The
following information is based on preclinical studies.

Absorption, Distribution, Metabolism, and Excretion
(ADME)

o Absorption: Paltimatrectinib is orally bioavailable.

 Distribution: A key feature of Paltimatrectinib is its ability to penetrate the blood-brain
barrier. Preclinical studies have shown superior brain penetration compared to earlier-
generation TRK inhibitors.

o Metabolism and Excretion: Specific details on the metabolic pathways and excretion routes
have not been publicly disclosed.

Pharmacodynamics (Preclinical Data)

Paltimatrectinib has demonstrated potent and durable anti-tumor activity in preclinical models
of NTRK fusion-positive cancers.

In Vivo Efficacy

In a subcutaneous xenograft model of KM12 colorectal cancer, which harbors a TPM3-NTRK1
gene fusion, Paltimatrectinib demonstrated significant tumor growth inhibition.

Model Dose (Intraperitoneal) Tumor Growth Inhibition

KM12 Colorectal Cancer

15 mg/kg 93%
Xenograft

KM12 Colorectal Cancer )
30 mg/kg 100% (Tumor Stasis)
Xenograft

These preclinical results highlight the potent anti-tumor activity of Paltimatrectinib in a relevant
cancer model.
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Clinical Trials

A Phase 1/2, first-in-human, open-label, multicenter, dose-escalation study (NCT04901806)
was initiated to evaluate the safety, pharmacokinetics, and preliminary efficacy of
Paltimatrectinib in patients with advanced solid tumors harboring NTRK gene fusions.[1][5]
The study intended to establish a recommended Phase 2 dose (RP2D). However, the trial was
terminated before proceeding to the Phase 2 expansion cohorts.[5] As a result, comprehensive
clinical data on the pharmacokinetics and pharmacodynamics of Paltimatrectinib in humans
have not been published.

Experimental Protocols

Detailed experimental protocols for the preclinical studies have not been made publicly
available. However, based on standard methodologies for the preclinical evaluation of small
molecule kinase inhibitors, the following protocols are likely to have been employed.

In Vivo Tumor Xenograft Studies

e Cell Line: KM12 human colorectal carcinoma cells, known to harbor the TPM3-NTRK1
fusion, were likely used.

e Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are
standard for xenograft studies.

e Tumor Implantation: A suspension of KM12 cells would be injected subcutaneously into the
flank of each mouse.

e Tumor Growth Monitoring: Tumor volume would be measured regularly (e.g., twice weekly)
using calipers, and calculated using the formula: (Length x Width?) / 2.

e Treatment: Once tumors reached a predetermined size, mice would be randomized into
vehicle control and treatment groups. Paltimatrectinib would be administered, likely via
intraperitoneal injection, at the specified doses.

» Efficacy Assessment: The primary endpoint would be tumor growth inhibition, calculated by
comparing the change in tumor volume in the treated groups to the vehicle control group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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